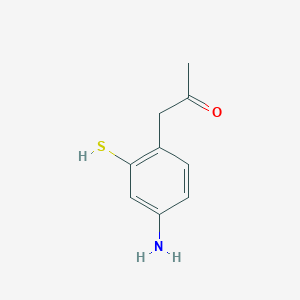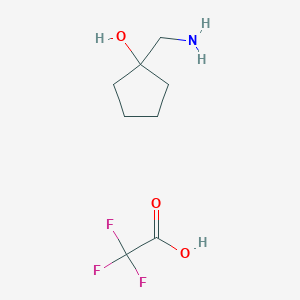
4-Hydroxy-2-oxo-1(2h)-pyridineacetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester is a chemical compound that belongs to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . The compound’s structure includes a pyridine ring with a hydroxy group at the 4-position, an oxo group at the 2-position, and a methyl ester group attached to the acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester can be achieved through various methods. One common approach involves the acylation of anthranilic acids esters using ethoxymalonyl chloride, followed by Dieckmann cyclization . Another method utilizes monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide, which provides high yields and purity for the final products .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or alkoxides.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, amino, or alkoxy groups, which can further enhance the compound’s biological activity .
Scientific Research Applications
4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and oxo groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins, thereby modulating their function. This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates: These compounds share a similar core structure and exhibit comparable biological activities.
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: This compound has similar anti-inflammatory properties and is used in similar research applications.
Uniqueness: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 2-(4-hydroxy-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9NO4/c1-13-8(12)5-9-3-2-6(10)4-7(9)11/h2-4,10H,5H2,1H3 |
InChI Key |
WSTKSHGXAROCIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)

![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)





